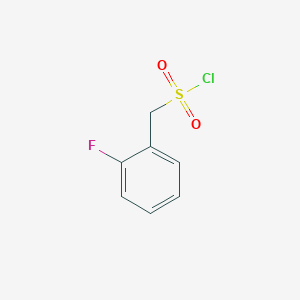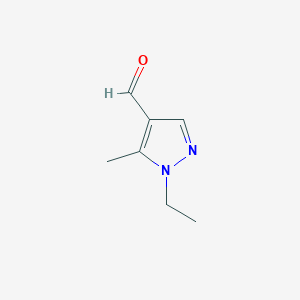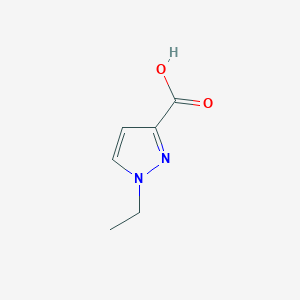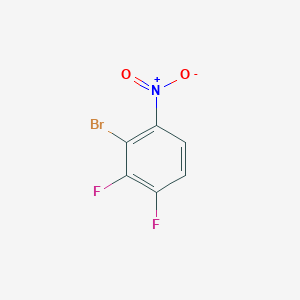![molecular formula C10H14O4 B1268433 Bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 711-02-4](/img/structure/B1268433.png)
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₄. It is characterized by a rigid, cage-like structure that consists of two fused cyclohexane rings. This compound is notable for its stability and unique three-dimensional shape, which makes it an interesting subject for various scientific studies .
Mechanism of Action
Target of Action
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is primarily used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a unique opportunity due to their tunable pore size .
Mode of Action
The compound interacts with its targets by forming transparent porous materials . This is achieved by using bicyclic organic dicarboxylic linkers, which reduce the strong absorption usually presented by aromatic linkers, thereby increasing transparency .
Biochemical Pathways
The compound affects the synthesis of MOFs . The resulting MOFs have optimal pore size, large cage pore volume, and rich C–H binding sites . This allows for high adsorption capacity and selectivity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Bicyclo[22It’s worth noting that the compound is a solid at room temperature .
Result of Action
The result of the compound’s action is the creation of transparent MOFs . These MOFs can be used as solid solvents , and they exhibit high adsorption capacity and selectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at room temperature . Additionally, it should be handled with care to avoid contact with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. . The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes that are essential for the structural integrity of metal-organic frameworks . The nature of these interactions is primarily based on the coordination chemistry between the carboxylate groups of this compound and metal ions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular function highlight the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to metal ions through its carboxylate groups, forming stable coordination complexes that are crucial for its biochemical activity . These complexes can inhibit or activate specific enzymes, depending on the nature of the interaction. For example, this compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage caused by reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . Degradation products of the compound may also accumulate over time, potentially leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By influencing these pathways, this compound can alter the levels of key metabolites, affecting overall cellular metabolism . Additionally, the compound’s interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide play a crucial role in its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as solute carrier family proteins . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it modulates oxidative phosphorylation and reactive oxygen species production . The subcellular localization of the compound is crucial for its biochemical activity and overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . Another method includes the formation of a semicarbazone intermediate, which is then reduced to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and conformations.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of polymers and other materials that require a rigid, stable structure.
Comparison with Similar Compounds
Similar Compounds
Cubane-1,4-dicarboxylic acid: Another rigid, cage-like compound with similar applications in materials science and chemistry.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Known for its stability and use in synthetic chemistry.
Uniqueness
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is unique due to its specific three-dimensional structure, which provides distinct advantages in terms of stability and reactivity. Its ability to form stable complexes with other molecules sets it apart from similar compounds .
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOACUMJSXEJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345872 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-02-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bicyclo[2.2.2]octane-1,4-dicarboxylic acid interesting for material science?
A1: this compound is a valuable building block for creating Metal-Organic Frameworks (MOFs) with unique properties. Its rigid, three-dimensional structure can impart significant stability to the resulting MOFs, a desirable trait for applications like gas separation. [] Furthermore, its non-aromatic nature allows for the creation of transparent MOFs, opening possibilities for studying molecules within a confined, solid-state environment. []
Q2: Are there any specific examples of this compound being used in functional materials?
A2: Yes, researchers have successfully synthesized zinc-based MOFs using this compound as a linker. [] These MOFs demonstrate high thermal stability and have shown promise in size-exclusion-based hydrocarbon separations, effectively separating hexane isomers based on minute differences in their kinetic diameters. []
Q3: Beyond MOFs, what other applications has this compound been explored for?
A3: this compound has been used as a monomer in the synthesis of rigid-rod benzobisthiazole polymers. [] These polymers, known for their exceptional thermal and oxidative stability, are colorless and soluble, making them attractive for applications requiring high-performance materials. []
Q4: Have there been improvements in the synthesis of this compound?
A4: Yes, researchers have developed a more efficient and cost-effective method for synthesizing this compound. [] This method utilizes microwave irradiation to accelerate the reaction, significantly reducing the overall synthesis time. [] Additionally, it replaces the use of large quantities of Raney nickel with a solid-phase approach, enhancing both safety and cost-effectiveness. []
Q5: Can this compound be used to create multifunctional materials?
A5: Recent research indicates that this compound can be incorporated into zinc-based MOFs that exhibit both luminescence detection capabilities and proton conductivity. [] These MOFs demonstrate potential for applications in environmental monitoring by detecting antibiotics like nitrofurantoin and nitrofurazone. [] Furthermore, their proton conductivity makes them promising candidates for clean energy applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B1268351.png)
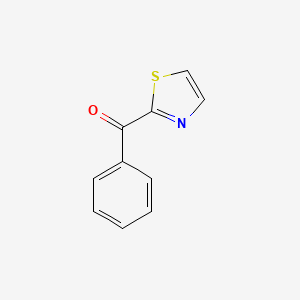


![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
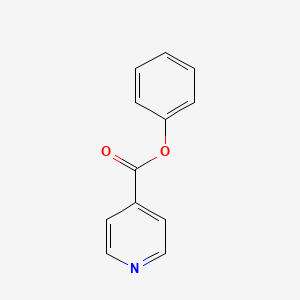
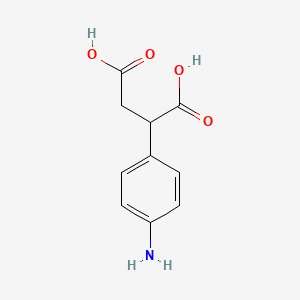

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)
